6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine
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Overview
Description
6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine is a heterocyclic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine can be achieved through several synthetic pathways. One common method involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . Another approach includes the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The benzothiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Cyclization Reactions: Catalysts like palladium and copper are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of fluorescent dyes and biological probes.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, leading to antibacterial effects . The compound’s ability to interfere with these enzymes makes it a potential candidate for the development of novel antibiotics.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-fluoro-1,3-benzothiazol-2-amine: Similar in structure but lacks the chlorine substituent.
4-Chloro-6-fluoro-1,3-benzothiazol-2-amine: Similar but lacks the bromine substituent.
5-Chloro-2-aryl benzo[d]thiazole derivatives: Similar core structure with different substituents.
Uniqueness
6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine is unique due to its specific combination of bromine, chlorine, and fluorine substituents, which confer distinct chemical and biological properties. This unique combination enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
6-bromo-5-chloro-7-fluoro-2,1-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2S/c8-4-3(9)1-2-6(5(4)10)12-13-7(2)11/h1H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQPEJGDBDRTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C2=NSC(=C21)N)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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